molecular formula C29H44N2O7S B13413062 Arterolane p-Toluenesulfonic Acid

Arterolane p-Toluenesulfonic Acid

Cat. No.: B13413062
M. Wt: 564.7 g/mol
InChI Key: ZNEZSLAXOUSCDT-UHFFFAOYSA-N
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Description

Arterolane p-Toluenesulfonic Acid is a compound that combines the antimalarial drug arterolane with p-toluenesulfonic acid. Arterolane is known for its potent antimalarial activity, while p-toluenesulfonic acid is often used to enhance the solubility and stability of pharmaceutical compounds. This combination is particularly significant in the treatment of malaria, a disease caused by Plasmodium parasites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arterolane p-Toluenesulfonic Acid involves the reaction of arterolane with p-toluenesulfonic acid. The process typically includes the following steps:

    Preparation of Arterolane: Arterolane is synthesized through a series of chemical reactions starting from cyclohexanone, which undergoes multiple steps including cyclization and oxidation.

    Reaction with p-Toluenesulfonic Acid: The synthesized arterolane is then reacted with p-toluenesulfonic acid under controlled conditions to form the final compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Arterolane: Large-scale synthesis of arterolane using industrial reactors.

    Combination with p-Toluenesulfonic Acid: The bulk arterolane is then combined with p-toluenesulfonic acid in large mixing tanks, ensuring thorough mixing and reaction completion.

    Purification and Crystallization: The final product is purified through crystallization and filtration to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Arterolane p-Toluenesulfonic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring of arterolane.

    Reduction: Reduction reactions can occur, especially in the presence of reducing agents like sodium borohydride.

    Substitution: Substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of arterolane.

    Reduction: Reduced forms of arterolane with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Arterolane p-Toluenesulfonic Acid has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.

    Biology: Employed in research on malaria treatment and drug resistance.

    Medicine: Investigated for its efficacy in treating malaria and potential use in combination therapies.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of Arterolane p-Toluenesulfonic Acid involves the generation of reactive oxygen species (ROS) within the malaria parasite. Arterolane targets the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and ROS, which ultimately kill the parasite. The p-toluenesulfonic acid component enhances the solubility and stability of arterolane, ensuring effective delivery and action within the body.

Comparison with Similar Compounds

Similar Compounds

    Artemisinin: Another potent antimalarial drug with a similar mechanism of action.

    Chloroquine: An older antimalarial drug with a different mechanism but used for comparison in efficacy studies.

    Piperaquine: Often used in combination with other antimalarials for enhanced efficacy.

Uniqueness

Arterolane p-Toluenesulfonic Acid is unique due to its combination of arterolane’s potent antimalarial activity with the solubility-enhancing properties of p-toluenesulfonic acid. This combination improves the drug’s bioavailability and stability, making it a valuable addition to malaria treatment options.

Properties

Molecular Formula

C29H44N2O7S

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C22H36N2O4.C7H8O3S/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15;1-6-2-4-7(5-3-6)11(8,9)10/h14-18H,3-13,23H2,1-2H3,(H,24,25);2-5H,1H3,(H,8,9,10)

InChI Key

ZNEZSLAXOUSCDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N

Origin of Product

United States

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